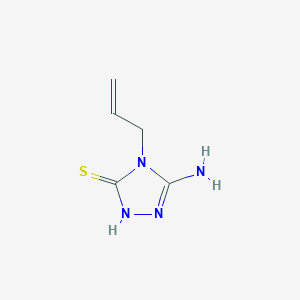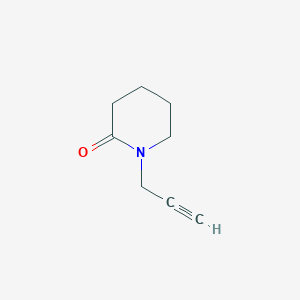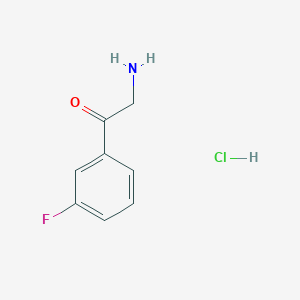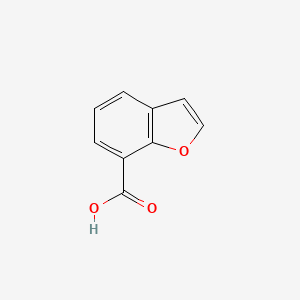
Benzofuran-7-carboxylic acid
Descripción general
Descripción
Benzofuran derivatives are a class of compounds that have garnered significant interest due to their presence in numerous biologically active natural and synthetic compounds, including approved drugs. Benzofuran-7-carboxylic acid, while not explicitly mentioned in the provided papers, is likely to share some chemical properties and biological activities with the benzofuran derivatives that have been studied. These compounds are known for their diverse biological activities, such as inhibiting carbonic anhydrases, exhibiting antiproliferative effects against cancer cell lines, and serving as potent inhibitors for various enzymes .
Synthesis Analysis
The synthesis of benzofuran derivatives has been explored through various methods. One approach involves the synthesis of benzofuran-based carboxylic acid derivatives using an ureido linker to attach benzoic or hippuric acid moieties to benzofuran tails . Another method includes the construction of benzofuran-3(2H)-one scaffolds with a quaternary center via Rh/Co relay catalyzed C-H functionalization/annulation . Additionally, a facile synthesis of benzofuran-2-yl derivatives has been described using a one-pot reaction involving ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate and various substituted salicylaldehydes . These methods demonstrate the versatility and creativity in the synthesis of benzofuran derivatives.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been studied using various spectroscopic and computational techniques. Density Functional Theory (DFT) calculations have been employed to optimize the structure and investigate the electronic and vibrational properties of benzofuran-carboxylic acids derivatives . These studies provide insights into the weak intermolecular interactions, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the reactivity of these molecules.
Chemical Reactions Analysis
Benzofuran derivatives participate in a range of chemical reactions, which are essential for their biological activities. For instance, the synthesis of benzofuran-2-carboxylic acids as potent Pim-1 inhibitors involves fragment-based screening and X-ray structure-guided medicinal chemistry optimization . The ability to inhibit Pim-1 and Pim-2 enzymes is a result of the specific interactions mediated by the carboxylic acid and amino groups of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. Libraries based on benzofuran scaffolds have been synthesized with variations in physicochemical properties to achieve lead-like compounds with specific molecular weights and partition coefficients . The introduction of different substituents on the benzofuran ring, such as sulfur atoms, has been shown to markedly improve biological activities, such as inhibiting ischemic cell death .
Aplicaciones Científicas De Investigación
Anti-tumor Activity
- Application Summary : Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects .
- Methods of Application : The specific methods of application can vary, but typically involve the administration of the benzofuran compound to the subject (often in a laboratory setting), followed by monitoring of tumor growth .
- Results : One study found that a specific compound (compound 36) had significant cell growth inhibitory effects on various types of cancer cells .
Anti-hepatitis C Virus Activity
- Application Summary : A recently discovered novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity .
- Methods of Application : The specific methods of application can vary, but typically involve the administration of the benzofuran compound to the subject (often in a laboratory setting), followed by monitoring of virus activity .
- Results : The novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-bacterial Activity
- Application Summary : Benzofuran compounds have shown strong antibacterial activities .
- Methods of Application : The specific methods of application can vary, but typically involve the administration of the benzofuran compound to the subject (often in a laboratory setting), followed by monitoring of bacterial activity .
- Results : The results can vary depending on the specific benzofuran compound and the type of bacteria being targeted .
Safety And Hazards
Propiedades
IUPAC Name |
1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHILIQFOBNARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536130 | |
| Record name | 1-Benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofuran-7-carboxylic acid | |
CAS RN |
90484-22-3 | |
| Record name | 1-Benzofuran-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-7-Carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

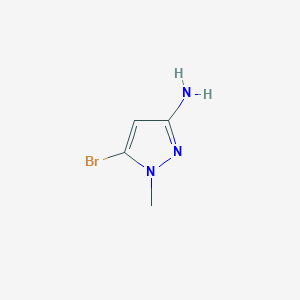
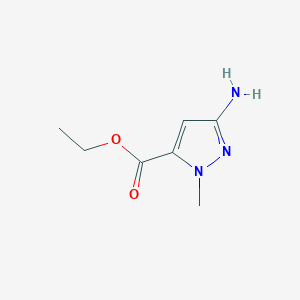
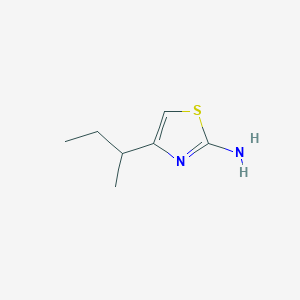
![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)
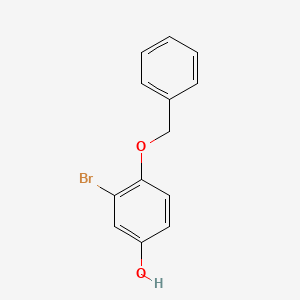

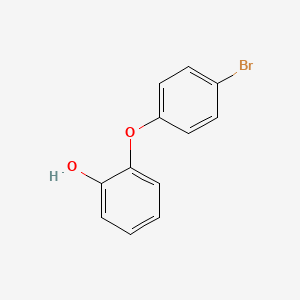

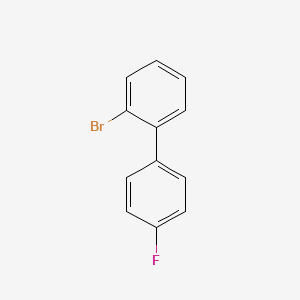
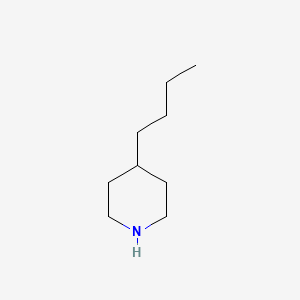
![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)
